molecular formula C17H19NO B10971150 (3-Methylpiperidin-1-yl)(naphthalen-1-yl)methanone

(3-Methylpiperidin-1-yl)(naphthalen-1-yl)methanone

Cat. No.: B10971150
M. Wt: 253.34 g/mol
InChI Key: FXEYREUKSBZEDG-UHFFFAOYSA-N
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Description

(3-METHYLPIPERIDINO)(1-NAPHTHYL)METHANONE is a chemical compound that belongs to the class of naphthoylindoles. This compound is characterized by the presence of a naphthyl group attached to a methanone moiety, which is further connected to a 3-methylpiperidino group. Naphthoylindoles are known for their diverse chemical and biological properties, making them significant in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-METHYLPIPERIDINO)(1-NAPHTHYL)METHANONE typically involves the reaction of 1-naphthylmethanone with 3-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as triethylamine or pyridine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

On an industrial scale, the production of (3-METHYLPIPERIDINO)(1-NAPHTHYL)METHANONE may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

(3-METHYLPIPERIDINO)(1-NAPHTHYL)METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-METHYLPIPERIDINO)(1-NAPHTHYL)METHANONE has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of synthetic cannabinoids and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-METHYLPIPERIDINO)(1-NAPHTHYL)METHANONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors, such as cannabinoid receptors, and modulate their activity. This interaction can lead to various physiological effects, including analgesic, anti-inflammatory, and psychoactive effects .

Comparison with Similar Compounds

Similar Compounds

  • (1-NAPHTHYL)(1-PIPERIDINO)METHANONE
  • (1-NAPHTHYL)(1-MORPHOLINO)METHANONE
  • (1-NAPHTHYL)(1-PYRROLIDINO)METHANONE

Uniqueness

(3-METHYLPIPERIDINO)(1-NAPHTHYL)METHANONE is unique due to the presence of the 3-methylpiperidino group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural variation can influence the compound’s reactivity, binding affinity to receptors, and overall pharmacological profile .

Properties

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

(3-methylpiperidin-1-yl)-naphthalen-1-ylmethanone

InChI

InChI=1S/C17H19NO/c1-13-6-5-11-18(12-13)17(19)16-10-4-8-14-7-2-3-9-15(14)16/h2-4,7-10,13H,5-6,11-12H2,1H3

InChI Key

FXEYREUKSBZEDG-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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